molecular formula C12H15ClO2 B8476251 4-(3-Chloropropoxy)phenylacetone

4-(3-Chloropropoxy)phenylacetone

Cat. No. B8476251
M. Wt: 226.70 g/mol
InChI Key: VDVIFFAJCAPPAO-UHFFFAOYSA-N
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Patent
US04868132

Procedure details

A 4.50 g portion of p-hydroxyphenylacetone, prepared above, was dissolved in 80 mL of anhydrous dimethylformamide under a dry nitrogen atmosphere. With stirring 1.26 g of sodium hydride (as a 60% dispersion in oil) was added to the solution. After 3 minutes, 9.40 g of 1-chloro-3-iodopropane was quickly added. After stirring for approximately 18 hours, the reactionwas diluted with 300 mL hexane and 100 mL diethyl ether. The resulting mixture was washed with distilled water, 5% sodium hydroxide solution, andbrine. The remaining organic phase was dried and evaporated to dryness in vacuo. The yellow oil was purified by column chromatography over silica gel, using 22% ethyl acetate and 78% hexane. Appropriate fractions were pooled and solvents removed in vacuo to yield 3.06 g of a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1)=[O:3].[H-].[Na+].[Cl:14][CH2:15][CH2:16][CH2:17]I>CN(C)C=O.CCCCCC.C(OCC)C>[Cl:14][CH2:15][CH2:16][CH2:17][O:11][C:8]1[CH:7]=[CH:6][C:5]([CH2:4][C:2](=[O:3])[CH3:1])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)CC=1C=CC(=CC1)O
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
9.4 g
Type
reactant
Smiles
ClCCCI
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for approximately 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
WASH
Type
WASH
Details
The resulting mixture was washed with distilled water, 5% sodium hydroxide solution, andbrine
CUSTOM
Type
CUSTOM
Details
The remaining organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The yellow oil was purified by column chromatography over silica gel
CUSTOM
Type
CUSTOM
Details
solvents removed in vacuo

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
ClCCCOC1=CC=C(C=C1)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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